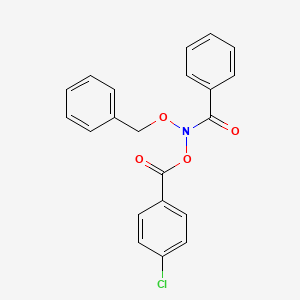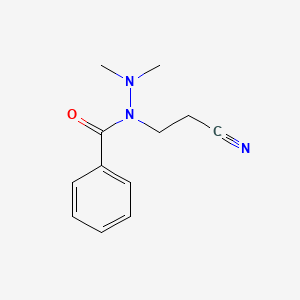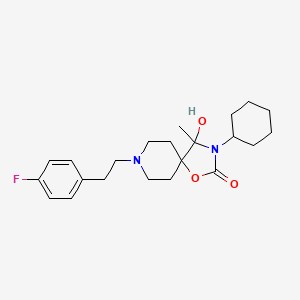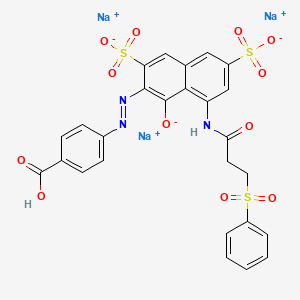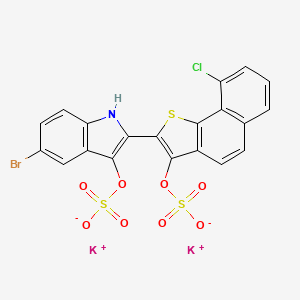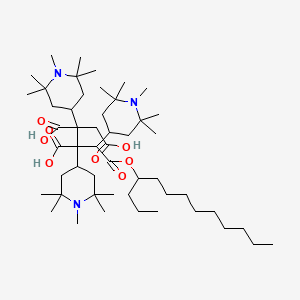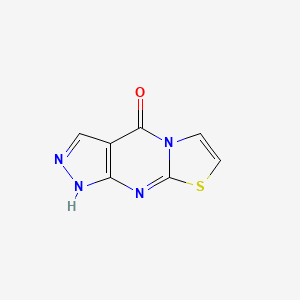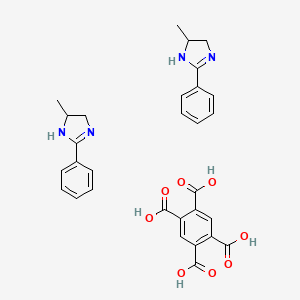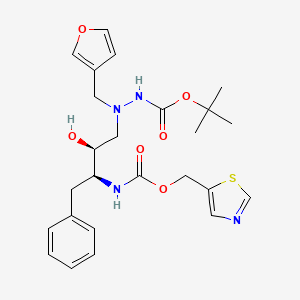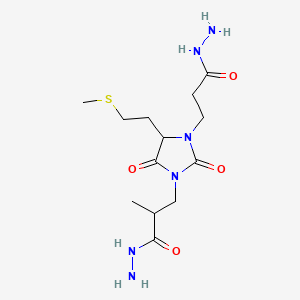
alpha1-Methyl-4-(2-(methylthio)ethyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tridecylamine can be synthesized through the alkylation of ammonia with tridecyl chloride under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the amine.
Industrial Production Methods
In industrial settings, Tridecylamine is produced through a continuous process involving the reaction of tridecyl chloride with ammonia in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to distillation to separate the desired amine from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tridecylamine undergoes various chemical reactions, including:
Oxidation: Tridecylamine can be oxidized to form tridecylamine oxide.
Reduction: It can be reduced to form tridecylamine hydrochloride.
Substitution: Tridecylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and appropriate solvents like dichloromethane or toluene are used under reflux conditions.
Major Products
Oxidation: Tridecylamine oxide.
Reduction: Tridecylamine hydrochloride.
Substitution: Secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
Tridecylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Wirkmechanismus
Tridecylamine exerts its effects primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in applications such as emulsification and surfactant production. Additionally, Tridecylamine can act as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylamine: Another long-chain alkylamine with similar properties but a shorter carbon chain.
Tetradecylamine: Similar to Tridecylamine but with a longer carbon chain.
Hexadecylamine: A long-chain alkylamine with even more extended hydrophobic properties.
Uniqueness
Tridecylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly effective in applications requiring moderate lipophilicity and chemical reactivity, such as in the production of emulsifiers and flotation agents .
Eigenschaften
CAS-Nummer |
88122-31-0 |
|---|---|
Molekularformel |
C13H24N6O4S |
Molekulargewicht |
360.44 g/mol |
IUPAC-Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-4-(2-methylsulfanylethyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4S/c1-8(11(21)17-15)7-19-12(22)9(4-6-24-2)18(13(19)23)5-3-10(20)16-14/h8-9H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChI-Schlüssel |
OUKWFLVXMRCNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C(N(C1=O)CCC(=O)NN)CCSC)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

